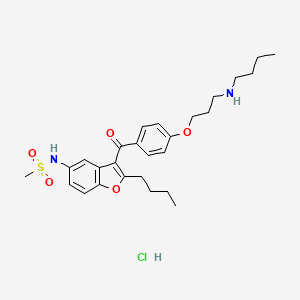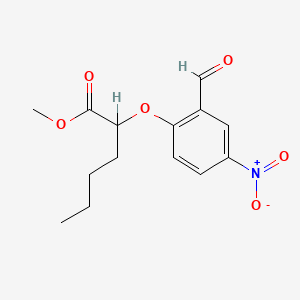
Déshydro Désloratadine
Vue d'ensemble
Description
8-Chloro-11-(piperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridineb is an impurity of Desloratadine. It was used to validate a stability-indicating ultra-performance liquid chromatography (UPLC) method for Desloratadine and its impurities in pharma
Applications De Recherche Scientifique
Prévention de l'obésité et du syndrome métabolique
La déshydro désloratadine a été utilisée dans le développement d'une formulation de gel transdermique visant à prévenir ou à réduire l'obésité et les syndromes métaboliques {svg_1}. Le gel contient de l'hydroxypropylméthylcellulose, de la this compound et du Transcutol®. La pénétration du médicament était plus rapide à travers la peau que par les membranes synthétiques, ce qui indique son potentiel à réduire ou à éliminer les syndromes métaboliques associés à la thérapie antihistaminique orale {svg_2}.
Gestion des maladies allergiques
La this compound est un antihistaminique de deuxième génération utilisé pour le traitement des maladies allergiques, y compris la rhinite allergique et l'urticaire chronique idiopathique {svg_3}. Elle a une efficacité prouvée contre les symptômes associés à la rhinite allergique saisonnière et pérenne, y compris la congestion nasale {svg_4}.
Traitement de l'urticaire chronique
Le composé a été évalué pour son efficacité et sa faisabilité clinique en combinaison avec la glycyrrhizine composée pour le traitement de l'urticaire chronique {svg_5}.
Étalons de référence pharmaceutiques
La this compound est utilisée comme étalon de référence de haute qualité pour les tests pharmaceutiques {svg_6}. Elle est utilisée dans plusieurs applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes pharmaceutiques pour des analyses qualitatives et quantitatives {svg_7}.
Médicament antihistaminique
Le fumarate de 8-chloro-11-(pipéridin-4-ylidène)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine est un antagoniste double des récepteurs de l'histamine H1 et du facteur d'activation plaquettaire. Il est utilisé comme antihistaminique {svg_8}.
Mécanisme D'action
Target of Action
The primary target of Dehydro Desloratadine is the histamine H1 receptor . Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues .
Mode of Action
Dehydro Desloratadine acts as a long-acting second-generation H1-receptor antagonist . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .
Biochemical Pathways
The interaction of Dehydro Desloratadine with the H1 receptor affects various biochemical pathways. It modulates the allergic response, which involves widespread inflammatory and proinflammatory activation, robust cytokine and chemokine signaling, and heterogeneous immune and endothelial responses .
Result of Action
The result of Dehydro Desloratadine’s action is the alleviation of allergy symptoms. By blocking the action of histamine, it provides relief from symptoms such as rhinorrhea, sneezing, congestion, nasal, ocular, and dermal pruritus, hives, and flushing .
Analyse Biochimique
Biochemical Properties
Dehydro Desloratadine interacts with the histamine H1 receptor, preventing the binding of histamine and inhibiting many of histamine’s adverse effects . It is characterized by its physico-chemical properties, which have been fully characterized using analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Cellular Effects
Dehydro Desloratadine has been shown to have effects on various types of cells. For instance, it has been found to induce apoptosis and autophagy in human glioblastoma cell lines . It also decreases cell viability by increasing intracellular reactive oxygen species and caspase activity . Furthermore, it has been shown to reduce the expression of the main autophagy repressor mTOR and its upstream activator Akt .
Molecular Mechanism
Dehydro Desloratadine exerts its effects at the molecular level primarily through its action as a potent and selective antagonist of the histamine H1 receptor . It competes with free histamine for binding at H1-receptors, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms associated with allergies .
Temporal Effects in Laboratory Settings
The effects of Dehydro Desloratadine have been observed to persist over a 24-hour dosing period . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine . It has a rapid onset of action, with effects observed as soon as 30 minutes after administration in a controlled allergen exposure model .
Dosage Effects in Animal Models
While specific studies on Dehydro Desloratadine in animal models are limited, studies on Desloratadine have shown that it has a predictable pharmacokinetic profile when administered with food and common medications . In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice .
Metabolic Pathways
The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine, involves three sequential reactions, namely N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation .
Transport and Distribution
Desloratadine is metabolized to the active metabolite 3-hydroxydesloratadine, which is subsequently glucuronidated . Approximately 87% of a 14C-Desloratadine dose was equally recovered in urine and feces as metabolic products .
Subcellular Localization
Given that Desloratadine does not readily enter the central nervous system , it can be inferred that Dehydro Desloratadine may also have limited penetration into certain subcellular compartments
Propriétés
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-6,9,12,21H,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDQPELJDBELOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150762 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-20-8 | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117811-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-11-(4-piperidinylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)






